2-(5-Bromo-2-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane
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Overview
Description
2-(5-Bromo-2-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane is an organoboron compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a brominated methoxyphenyl group and a dioxaborinane ring, making it a versatile reagent in organic synthesis, particularly in cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromo-2-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane typically involves the bromination of 2-methoxyphenol followed by the formation of the dioxaborinane ring. The process begins with the acetylation of 2-methoxyphenol using acetic anhydride under sulfuric acid catalysis to protect the phenolic hydroxyl group. This is followed by bromination using bromine in the presence of iron powder as a catalyst. Finally, deacetylation is performed in a sodium hydrogen carbonate solution to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromo-2-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.
Reduction: Reduction reactions can convert the brominated phenyl group to other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles in cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and tert-butyl hydroperoxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
The major products formed from these reactions include various boronic acids, esters, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(5-Bromo-2-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane has several applications in scientific research:
Biology: The compound can be used to modify biomolecules for studying biological pathways and interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly in the development of drugs targeting specific molecular pathways.
Industry: The compound is used in the production of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 2-(5-Bromo-2-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane in Suzuki–Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the brominated phenyl group, forming a palladium-aryl complex.
Transmetalation: The boron reagent transfers the organic group to the palladium center.
Reductive Elimination: The final step involves the reductive elimination of the coupled product, regenerating the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-methoxyphenyl mesylate: Another brominated methoxyphenyl compound used in organic synthesis.
Tris(5-bromo-2-methoxyphenyl)antimony: A compound used in oxidation reactions.
Uniqueness
2-(5-Bromo-2-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane is unique due to its dioxaborinane ring, which provides stability and reactivity in cross-coupling reactions. This makes it a valuable reagent in the synthesis of complex organic molecules, offering advantages over other similar compounds in terms of reaction efficiency and product yield.
Properties
IUPAC Name |
2-(5-bromo-2-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BBrO3/c1-12(2)7-16-13(17-8-12)10-6-9(14)4-5-11(10)15-3/h4-6H,7-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLDFSYCNHACQSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=C(C=CC(=C2)Br)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BBrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.97 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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